

# comprehensive literature review of 4-bromo-2-methyl-6-nitrophenol research

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## Compound of Interest

Compound Name: *4-Bromo-2-methyl-6-nitrophenol*

Cat. No.: *B1287443*

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## A Comprehensive Technical Guide to 4-Bromo-2-methyl-6-nitrophenol

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive literature review of **4-bromo-2-methyl-6-nitrophenol** (CAS No: 20294-50-2), a substituted nitrophenol of significant interest in synthetic organic chemistry. While detailed research on this specific molecule is limited, this document consolidates available data on its synthesis, physicochemical properties, and safety protocols. By analyzing its structural components and the known applications of its precursors, this guide elucidates its potential as a versatile intermediate in the development of complex chemical entities, particularly in the pharmaceutical and agrochemical sectors. The document includes detailed, field-proven protocols, comparative spectroscopic analysis, and a discussion of the chemical logic underpinning its synthesis and reactivity.

### Introduction and Chemical Identity

**4-Bromo-2-methyl-6-nitrophenol** is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom, a methyl group, and a nitro group. Its unique substitution pattern—with the hydroxyl, nitro, and methyl groups ortho or para to each other—governs its chemical reactivity and potential utility as a molecular building block. The electron-withdrawing

nature of the nitro and bromo groups, combined with the electron-donating effect of the methyl group, creates a nuanced electronic environment on the aromatic ring, making it a valuable intermediate for further functionalization.

The precursor, 4-bromo-2-methylphenol, is recognized as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including those with analgesic, anti-inflammatory, or antimicrobial properties.[\[1\]](#)[\[2\]](#) This established role suggests that **4-bromo-2-methyl-6-nitrophenol**, with the additional reactive nitro group, holds significant, albeit largely unexplored, potential for creating diverse and complex molecular architectures.

## Physicochemical and Safety Data

A summary of the key physicochemical properties of **4-bromo-2-methyl-6-nitrophenol** is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of **4-Bromo-2-methyl-6-nitrophenol**

Property	Value	Source(s)
CAS Number	20294-50-2	
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	<a href="#">[3]</a>
Molecular Weight	232.03 g/mol	<a href="#">[3]</a>
Appearance	Yellow solid (predicted)	<a href="#">[3]</a>
Melting Point	90.5 °C	<a href="#">[3]</a>
Boiling Point	278.5 °C at 760 mmHg	<a href="#">[3]</a>
Density	1.8 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	122.2 ± 25.9 °C	<a href="#">[3]</a>
Vapor Pressure	0.00252 mmHg at 25°C	<a href="#">[3]</a>

## Safety and Handling

**4-Bromo-2-methyl-6-nitrophenol** is classified as a hazardous substance and requires careful handling in a well-ventilated area.[\[3\]](#) Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times.[\[3\]](#)

GHS Hazard Statements:

- H302: Harmful if swallowed.[\[3\]](#)
- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)

Precautionary Statements:

- P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[\[3\]](#)
- P280: Wear protective gloves/clothing/eye protection.[\[3\]](#)
- P301+P317: If swallowed, get medical help.[\[3\]](#)
- P302+P352: If on skin, wash with plenty of water.[\[3\]](#)
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.[\[3\]](#)
- P501: Dispose of contents/container in accordance with local regulations.[\[3\]](#)

## Synthesis and Mechanistic Rationale

The most viable synthetic route to **4-bromo-2-methyl-6-nitrophenol** is the regioselective nitration of its precursor, 4-bromo-2-methylphenol (also known as 4-bromo-o-cresol). This electrophilic aromatic substitution reaction is governed by the directing effects of the substituents on the phenol ring.

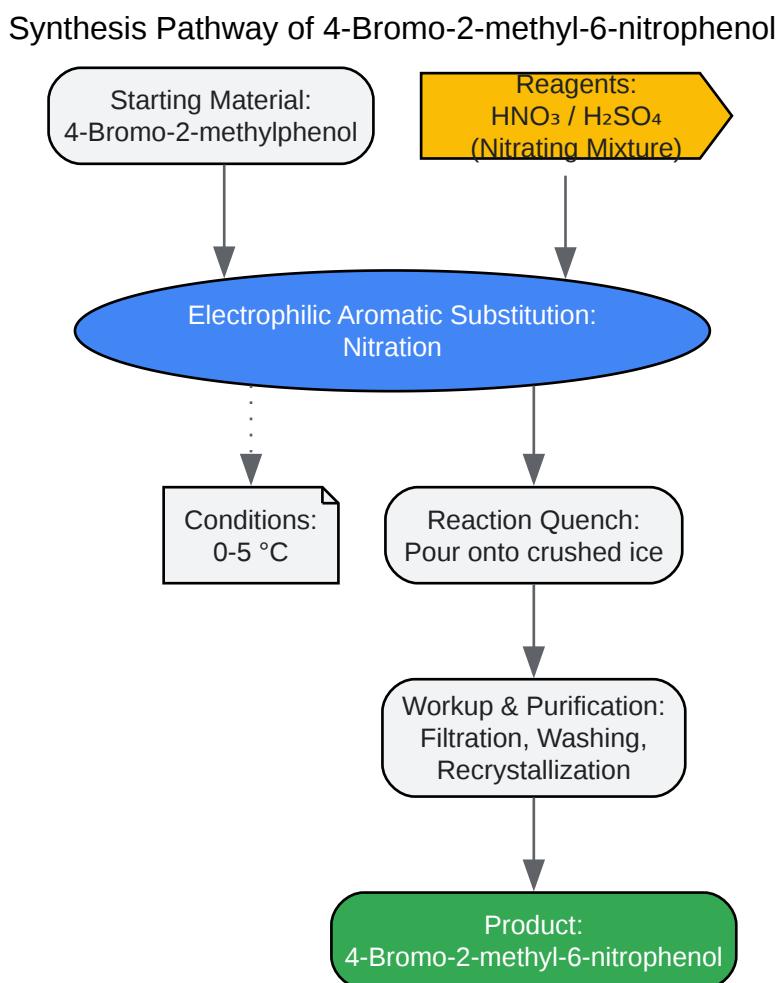
## The Causality of Regioselectivity

The outcome of the nitration reaction is dictated by the powerful activating and directing effects of the hydroxyl (-OH) group, which is an ortho, para-director. The methyl (-CH<sub>3</sub>) group is also

an ortho, para-director, while the bromo (-Br) group is a deactivating but ortho, para-directing substituent.

- Activating Groups: The -OH group is the strongest activating group, strongly directing incoming electrophiles to the positions ortho and para to it (C2, C4, C6).
- Steric Hindrance: The C4 position is already occupied by a bromine atom.
- Directing Effect: The combined directing effects of the hydroxyl and methyl groups strongly favor the introduction of the nitro group at the C6 position, which is ortho to the hydroxyl group.[4]

The workflow for this synthesis is visualized below.



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Caption: Synthetic pathway for **4-Bromo-2-methyl-6-nitrophenol**.

## Detailed Experimental Protocol: Nitration of 4-Bromo-2-methylphenol

This protocol is adapted from established procedures for the nitration of substituted phenols.[\[4\]](#)

### Materials:

- 4-Bromo-2-methylphenol
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Crushed Ice
- Deionized Water
- Ethanol/Water mixture (for recrystallization)
- Standard laboratory glassware, magnetic stirrer, and ice-salt bath.

### Procedure:

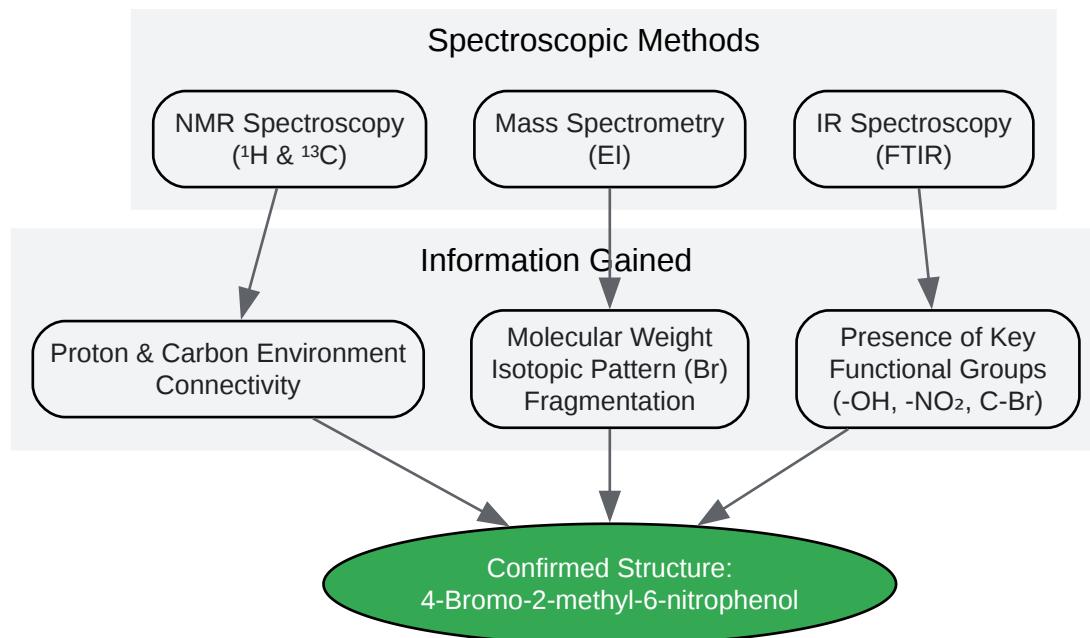
- Prepare the Phenol Solution: In a flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0 °C using an ice-salt bath.
- Slowly and carefully add 4-bromo-2-methylphenol (1.0 eq) to the cold sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 5 °C throughout the addition.
- Prepare the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small volume of cold, concentrated sulfuric acid.
- Perform the Nitration: Add the prepared nitrating mixture dropwise to the phenol solution. The temperature of the reaction must be strictly maintained below 5 °C to prevent over-nitration and oxidative side reactions.

- Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Quenching and Precipitation: Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring. A yellow precipitate of the crude product should form.
- Isolation: Collect the solid product by vacuum filtration.
- Washing: Wash the collected solid thoroughly with cold deionized water until the washings are neutral to litmus paper. This step is crucial to remove residual acid.
- Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure **4-bromo-2-methyl-6-nitrophenol**.

## Spectroscopic Analysis and Structural Confirmation

Definitive structural confirmation of a synthesized compound is a cornerstone of chemical research. As published experimental spectra for **4-bromo-2-methyl-6-nitrophenol** are scarce, this section provides a comparative analysis based on expected values and data from structurally similar analogs like 4-bromo-2-nitrophenol.<sup>[5]</sup> This approach allows for a logical and scientifically grounded interpretation of what experimental data should reveal.

## Logic for Spectroscopic Structural Elucidation

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Caption: Logic diagram for structural elucidation from spectroscopic data.[\[5\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Assignment	Type	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale / Comparison
Phenolic -OH	$^1\text{H}$	~10.5 - 11.5 (broad s)	Strong deshielding due to hydrogen bonding with the ortho-nitro group. Analog 4-bromo-2-nitrophenol shows a peak at ~10.9 ppm.[5]
Aromatic C5-H	$^1\text{H}$	~8.0 - 8.2 (d)	Deshielded by the para-bromo and ortho-nitro groups.
Aromatic C3-H	$^1\text{H}$	~7.6 - 7.8 (d)	Influenced by the ortho-methyl and para-bromo groups.
Methyl C2-CH <sub>3</sub>	$^1\text{H}$	~2.3 - 2.5 (s)	Typical range for an aromatic methyl group.
C1-OH	$^{13}\text{C}$	~152 - 156	Carbon attached to the hydroxyl group.
C6-NO <sub>2</sub>	$^{13}\text{C}$	~138 - 142	Carbon attached to the electron-withdrawing nitro group.
C4-Br	$^{13}\text{C}$	~115 - 120	Carbon attached to bromine, shows a lower chemical shift.
C2-CH <sub>3</sub>	$^{13}\text{C}$	~130 - 135	Carbon attached to the methyl group.
C3 & C5	$^{13}\text{C}$	~125 - 132	Aromatic carbons bearing protons.
-CH <sub>3</sub>	$^{13}\text{C}$	~15 - 18	Methyl carbon signal.

Data is predicted based on comparative analysis presented by BenchChem.[\[5\]](#)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak. A key feature will be the characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity ( $[M]^+$  and  $[M+2]^+$ ) corresponding to the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.

Expected Fragmentation Pattern:

- $[M]^+$ : m/z 231/233
- $[M-\text{NO}_2]^+$ : Loss of the nitro group (46 Da), m/z 185/187
- $[M-\text{Br}]^+$ : Loss of the bromine atom (79/81 Da), m/z 152

## Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Vibration Type
Phenolic -OH	3200 - 3500 (broad)	O-H Stretch
Aromatic C-H	3000 - 3100	C-H Stretch
Nitro N-O	1500 - 1550 (asymmetric)	N-O Stretch
Nitro N-O	1340 - 1380 (symmetric)	N-O Stretch
Aromatic C=C	1450 - 1600	C=C Stretch
C-Br	500 - 600	C-Br Stretch

Data is predicted based on standard IR correlation tables and comparative analysis.[\[5\]](#)

## Chemical Reactivity and Potential Applications

While specific applications of **4-bromo-2-methyl-6-nitrophenol** are not widely documented, its structure suggests significant potential as a synthetic intermediate. Its reactivity is dominated by the interplay of its three functional groups.

- Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other substitution reactions.
- Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amino group (-NH<sub>2</sub>), which is a common precursor for the synthesis of amides, sulfonamides, and heterocyclic compounds like benzimidazoles or benzoxazoles. This transformation dramatically alters the electronic properties of the ring and opens up new synthetic pathways.
- Aromatic Ring: The ring itself can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will heavily influence the conditions required and the regioselectivity of such reactions.

Given that its precursor, 4-bromo-2-methylphenol, is used in the synthesis of pharmaceuticals and agrochemicals, it is logical to infer that **4-bromo-2-methyl-6-nitrophenol** is a valuable intermediate for creating libraries of novel compounds for biological screening.<sup>[1][2]</sup> The introduction of a reducible nitro group provides a strategic advantage for building molecular complexity.

## Conclusion and Future Outlook

**4-Bromo-2-methyl-6-nitrophenol** is a fine chemical with considerable, yet underexplored, potential. This guide has synthesized the available information to provide a robust framework for its synthesis, characterization, and safe handling. The clear synthetic pathway via nitration of 4-bromo-2-methylphenol makes it an accessible target for research laboratories.

Future research should focus on experimentally validating the predicted spectroscopic data and exploring the synthetic utility of this compound. In particular, the reduction of the nitro group to an amine and subsequent derivatization could lead to the discovery of novel molecules with potential applications in drug discovery and materials science. As the demand

for complex and diverse chemical scaffolds grows, intermediates like **4-bromo-2-methyl-6-nitrophenol** will continue to be of high interest to the scientific community.

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